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Compound of Interest

Compound Name: Atropinium

Cat. No.: B1257961 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for Atropinium, with a primary

focus on its therapeutic applications in myopia control, symptomatic bradycardia, and

organophosphate poisoning. The data presented is intended to offer an objective comparison

with alternative treatments, supported by experimental data and detailed methodologies.

A note on nomenclature: The term "Atropinium" is used throughout this guide. The active

moiety, atropine, is the subject of the clinical trials and experimental data discussed.

"Atropinium" may refer to the cationic form or a specific salt, but for the purposes of this guide,

it is used interchangeably with atropine.

Atropine for Myopia Progression Control
Recent large-scale, randomized clinical trials have investigated the efficacy and safety of low-

dose atropine eye drops in slowing the progression of myopia in children. The most prominent

of these are the CHAMP, LAMP, and ATOM2 studies.

Quantitative Data Summary
The following tables summarize the key findings from these clinical trials, comparing different

concentrations of atropine with placebo. The primary efficacy endpoints were the mean change

in spherical equivalent refraction (SER) in diopters (D) and the mean change in axial length

(AL) in millimeters (mm).
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Table 1: Comparison of Atropine vs. Placebo in Myopia Progression (Spherical Equivalent

Refraction - Diopters)

Clinical Trial
(Duration)

Treatment Group
Mean Change in
SER (D)

Standard
Deviation/Confiden
ce Interval

CHAMP (36 Months) 0.01% Atropine -0.58 95% CI, -0.71 to -0.45

0.02% Atropine -0.72 95% CI, -0.83 to -0.61

Placebo -0.82 95% CI, -0.96 to -0.68

LAMP (12 Months)[1] 0.01% Atropine -0.59 ± 0.61

0.025% Atropine -0.46 ± 0.45

0.05% Atropine -0.27 ± 0.61

Placebo -0.81 ± 0.53

Danish Children Study

(24 Months)[2]
0.01% Atropine -3.91 95% CI, -4.26 to -3.55

0.1% Loading Dose

then 0.01%
-4.05 95% CI, -4.40 to -3.70

Placebo -4.17 95% CI, -4.52 to -3.81

Table 2: Comparison of Atropine vs. Placebo in Myopia Progression (Axial Length - mm)
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Clinical Trial
(Duration)

Treatment Group
Mean Change in AL
(mm)

Standard
Deviation/Confiden
ce Interval

CHAMP (36 Months) 0.01% Atropine 0.30 95% CI, 0.24 to 0.36

0.02% Atropine 0.35 95% CI, 0.30 to 0.40

Placebo 0.43 95% CI, 0.37 to 0.49

LAMP (12 Months)[1] 0.01% Atropine 0.36 ± 0.29

0.025% Atropine 0.29 ± 0.20

0.05% Atropine 0.20 ± 0.25

Placebo 0.41 ± 0.22

Danish Children Study

(24 Months)[2]
0.01% Atropine 25.07

95% CI, 24.86 to

25.27

0.1% Loading Dose

then 0.01%
25.09

95% CI, 24.89 to

25.30

Placebo 25.17
95% CI, 24.97 to

25.38

Experimental Protocols
Study Design: A three-arm, parallel, randomized, multicenter, double-masked, placebo-

controlled, phase 3 trial.

Participants: 576 children aged 3 to 16 years with myopia of -0.50 to -6.00 D and

astigmatism of no more than -1.50 D in each eye.

Intervention: Participants were randomized in a 2:2:3 ratio to receive once-daily eye drops of

0.01% atropine, 0.02% atropine, or placebo for 36 months.

Primary Endpoint: The proportion of participants' eyes showing less than 0.50 D myopia

progression from baseline at 36 months for the 0.02% atropine group versus placebo.
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Statistical Analysis: Efficacy was analyzed in a modified intention-to-treat population of

children aged 6 to 10 years at baseline. A sample size of 136 in the 0.02% atropine group

and 91 in the placebo group was estimated to provide 95% power to detect a specified

difference in responder proportions.

Study Design: A randomized, placebo-controlled, double-masked trial.

Participants: 438 children aged 4 to 12 years with myopia of at least -1.0 D and astigmatism

of -2.5 D or less.

Intervention: Participants were randomly assigned in a 1:1:1:1 ratio to receive once-nightly

eye drops of 0.05%, 0.025%, 0.01% atropine, or placebo for one year.

Primary Outcome Measures: Changes in spherical equivalent (SE) and axial length (AL).

Statistical Analysis: Differences among groups were compared using generalized estimating

equations. A sample size of 344 subjects was calculated to achieve 90% power at a 0.05

significance level to detect a difference of at least 0.5 D among treatment groups.

Study Design: A randomized, double-masked clinical trial with a 24-month treatment phase,

a 12-month washout phase, and a subsequent re-treatment phase.

Participants: 400 Asian children aged 6 to 12 years with myopia of -2.00 D or worse in each

eye.

Intervention: Children were randomized in a 2:2:1 ratio to receive 0.5%, 0.1%, or 0.01%

atropine once daily in both eyes for 24 months.

Main Outcome Measures: Change in spherical equivalent and axial length.

Statistical Analysis: Data were analyzed to compare the efficacy and safety of the different

atropine concentrations over the various phases of the study.
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Myopia Control Clinical Trial Workflow

Atropine for Symptomatic Bradycardia
Atropine is the first-line treatment for acute symptomatic bradycardia. It acts as a muscarinic

antagonist, blocking the effects of the vagus nerve on the heart and thereby increasing heart

rate.

Quantitative Data Summary
Direct, large-scale, randomized controlled trials comparing atropine to its alternatives as a first-

line therapy are limited due to atropine's established role. The data available often comes from

observational studies or trials where alternatives are used after atropine has failed.

Table 3: Comparison of Atropine and Alternatives for Symptomatic Bradycardia

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1257961?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agent
Mechanism of
Action

Typical Efficacy
Key
Considerations

Atropine
Muscarinic Receptor

Antagonist

Effective in

approximately 28% of

patients with

symptomatic

bradycardia.[3][4]

First-line therapy. May

not be effective in

high-degree AV

blocks.

Epinephrine Adrenergic Agonist

Used when atropine is

ineffective. Provides

broader hemodynamic

support (increased

heart rate,

contractility, and blood

pressure).[3]

Can cause significant

tachycardia and

increase myocardial

oxygen demand.

Dopamine Adrenergic Agonist

An alternative to

epinephrine,

particularly if the

patient is also

hypotensive.

Effects are dose-

dependent. A

randomized feasibility

trial showed similar

survival rates to

transcutaneous

pacing in atropine-

refractory bradycardia.

[5][6]

Experimental Protocols
A notable feasibility trial, PrePACE, provides insight into the comparison of alternatives for

atropine-refractory bradycardia.[5]

Study Design: A prehospital randomized controlled feasibility trial.

Participants: Patients with unstable bradycardia who did not respond to a fluid bolus and up

to 3 mg of atropine.
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Intervention: Participants were randomized to receive either transcutaneous pacing (TCP) or

a dopamine infusion (starting at 5 µg/kg/min and titrated up to a maximum of 20 µg/kg/min).

Primary Outcome: To evaluate the feasibility of conducting such a trial in a prehospital

setting.

Results: The study demonstrated that it is feasible to conduct a prehospital randomized

controlled trial of TCP for unstable bradycardia. Survival to hospital discharge was similar

between the dopamine and TCP groups.
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Simplified Bradycardia Treatment Flow

Atropine for Organophosphate Poisoning
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Atropine is a critical antidote in the management of organophosphate poisoning. It

competitively blocks the muscarinic effects of acetylcholine, which accumulates due to the

inhibition of acetylcholinesterase by the organophosphate.

Quantitative Data Summary
Clinical trials have compared atropine with other anticholinergic agents, such as glycopyrrolate,

and have also evaluated combination therapies.

Table 4: Comparison of Atropine and Glycopyrrolate in Organophosphate Poisoning

Study Treatment Groups Key Outcomes

Bardin et al. (RCT)[7][8]
Atropine (n=22) vs.

Glycopyrrolate (n=17)

No significant difference in

overall outcome. A trend

towards fewer respiratory

infections in the glycopyrrolate

group. Both were found to be

equally effective.

Khalid et al.[9]

Atropine alone (n=50) vs.

Atropine + Glycopyrrolate

(n=50)

Mortality rate was 20% with

atropine alone and 8% with the

combined therapy. The

combined therapy showed

more positive results in mild to

moderate cases.

Experimental Protocols
Bardin et al. Randomized Controlled Trial:[7][8]

Study Design: A randomized, controlled trial.

Participants: 44 patients with organophosphate poisoning.

Intervention: Patients were randomized to receive either atropine or glycopyrrolate.

Primary Outcome: To compare the efficacy and safety of atropine and glycopyrrolate.
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Results: 39 patients were evaluated. The treatment groups were comparable at baseline,

and no significant differences in outcome were detected, suggesting equal efficacy.
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Atropine's Mechanism in Organophosphate Poisoning

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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